6-Pyruvoyl-7,8-dihydropterin
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Overview
Description
6-Pyruvoyl-7,8-dihydropterin is a dihydropterin compound characterized by an amino substituent at the 2-position, an oxo substituent at the 4-position, and a pyruvoyl group at the 6-position . This compound plays a crucial role in the biosynthesis of tetrahydrobiopterin, an essential cofactor in the synthesis of aromatic amino acids and nitric oxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyruvoyl-7,8-dihydropterin typically involves the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin through the action of the enzyme 6-pyruvoyltetrahydropterin synthase . This reaction involves the elimination of triphosphate and an intramolecular redox reaction in the presence of magnesium ions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis route mentioned above is likely adapted for large-scale production, given the importance of this compound in various biochemical pathways.
Chemical Reactions Analysis
Types of Reactions: 6-Pyruvoyl-7,8-dihydropterin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as 7,8-dihydroxanthopterin.
Reduction: Reduction reactions can convert it back to its tetrahydropterin form.
Substitution: Substitution reactions involving the amino and oxo groups can lead to the formation of different pterin derivatives.
Common Reagents and Conditions:
Oxidation: Ferricyanide or dichlorophenolindolphenol are commonly used oxidizing agents.
Reduction: Reducing agents like dithioerythritol can be used to stabilize the compound in its reduced form.
Major Products:
Oxidation Products: 7,8-dihydroxanthopterin.
Reduction Products: Tetrahydropterin derivatives.
Scientific Research Applications
6-Pyruvoyl-7,8-dihydropterin has numerous applications in scientific research:
Mechanism of Action
6-Pyruvoyl-7,8-dihydropterin exerts its effects through its role as an intermediate in the biosynthesis of tetrahydrobiopterin. The enzyme 6-pyruvoyltetrahydropterin synthase catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin, which then participates in the synthesis of tetrahydrobiopterin . This cofactor is essential for the activity of aromatic amino acid monooxygenases and nitric oxide synthase, which are involved in neurotransmitter synthesis and nitric oxide production .
Comparison with Similar Compounds
7,8-Dihydropterin: Another intermediate in the pteridine biosynthesis pathway.
Tetrahydrobiopterin: The final product of the pathway, essential for various enzymatic reactions.
Sepiapterin: A precursor in the biosynthesis of tetrahydrobiopterin.
Uniqueness: 6-Pyruvoyl-7,8-dihydropterin is unique due to its specific role in the biosynthesis of tetrahydrobiopterin. Unlike other intermediates, it undergoes a specific enzymatic conversion that is crucial for the production of this essential cofactor .
Properties
CAS No. |
77267-04-0 |
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Molecular Formula |
C9H9N5O3 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
1-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)propane-1,2-dione |
InChI |
InChI=1S/C9H9N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2H2,1H3,(H4,10,11,13,14,17) |
InChI Key |
WAIMTWRHMGIREN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)C1=NC2=C(NC1)N=C(NC2=O)N |
Origin of Product |
United States |
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